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Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

Cat. No.: B1215729

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical
building block and versatile tool in modern organic and medicinal chemistry. Its rigid diphenyl
structure and defined stereochemistry make it an invaluable asset for asymmetric synthesis,
enabling the precise construction of enantiomerically pure molecules. This guide provides a
comprehensive overview of its properties, synthesis, analysis, and key applications in research
and development.

Core Physicochemical and Spectroscopic
Properties

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a white to pale yellow crystalline powder.[1] Its
fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties
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Property

Value

CAS Number

23190-16-1[2][3]

Molecular Formula

C14H1sNO[1]

Molecular Weight 213.28 g/mol [1][3]
Appearance White to pale yellow crystal or powder[1]
Melting Point 141-144 °CJ[1]

Optical Rotation

[0]2°/D = -6 to -8° (c=0.6 in EtOH)[1]

pKa

11.70 + 0.10 (Predicted)

Solubility

Soluble in chloroform, ethanol, and methanol.

Table 2: Spectroscopic Data Summary

Spectroscopy Data Highlights
Spectra available, characteristic peaks for
1H NMR aromatic protons and methine protons adjacent
to the amino and hydroxyl groups.[4]
Spectra available, showing distinct signals for
13C NMR the two phenyl rings and the two stereogenic

carbons.[5]

IR Spectroscopy

Key absorptions include O-H and N-H stretching
bands, as well as C-H and C=C bands from the

aromatic rings.[5][6]

Mass Spectrometry

Molecular ion peak corresponding to the

molecular weight.

Experimental Protocols

Detailed experimental procedures are crucial for the effective application of (1R,2S)-(-)-2-

Amino-1,2-diphenylethanol. Below are representative protocols for its synthesis, purification,

and analysis.
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Protocol 1: Synthesis via Asymmetric Reduction

A common route to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is the stereoselective reduction

of a prochiral precursor, such as benzoin oxime. While various methods exist, a typical

laboratory-scale synthesis can be adapted from procedures for similar amino alcohols.[7][8]

Objective: To synthesize (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from benzoin oxime.

Materials:

Benzoin oxime

Palladium on carbon (Pd/C) catalyst
Methanol (solvent)

Hydrogen gas source

Filtration apparatus (e.g., Celite)

Rotary evaporator

Procedure:

In a suitable hydrogenation vessel, dissolve benzoin oxime in methanol.
Carefully add a catalytic amount of 10% Pd/C.
Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture
vigorously at room temperature.

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an
inert gas (e.g., nitrogen or argon).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the filter cake with a small amount of methanol.

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary
evaporator to yield the crude erythro-2-amino-1,2-diphenylethanol.

The resulting racemic mixture can then be resolved into its enantiomers using a chiral
resolving agent or by preferential crystallization.[8]

Protocol 2: Purification by Recrystallization

Objective: To purify crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Materials:

Crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

Recrystallization solvent (e.g., ethanol-water or dichloromethane-hexanes mixture)[9]
Heating mantle and condenser

Ice bath

Bichner funnel and filter paper

Procedure:

Transfer the crude product to an Erlenmeyer flask.

Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid
completely.

If color impurities are present, a small amount of activated charcoal can be added, and the
solution hot-filtered.

Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.
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o Collect the purified crystals by vacuum filtration using a Buichner funnel.
o Wash the crystals with a small amount of the cold solvent mixture.

e Dry the crystals under vacuum to obtain pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Protocol 3: Chiral HPLC Analysis for Enantiomeric
Purity
Objective: To determine the enantiomeric excess (% ee) of (1R,2S)-(-)-2-Amino-1,2-

diphenylethanol.

Materials:

Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

HPLC system with a UV detector

Chiral stationary phase (CSP) column (e.qg., cyclofructan-based or polysaccharide-based)

Mobile phase solvents (e.g., hexane, ethanol, acetonitrile, methanol)

Additives (e.g., trifluoroacetic acid, triethylamine)

Procedure:

Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol) at a concentration
of approximately 1 mg/mL.

e Set up the HPLC system with a suitable chiral column.

o Equilibrate the column with the mobile phase. A common mobile phase for chiral amine
separation is a mixture of hexane and ethanol or acetonitrile and methanol, often with acidic
and basic additives to improve peak shape.[10]

« Inject a small volume (e.g., 5 pL) of the sample solution.

* Run the chromatogram and detect the enantiomers using a UV detector (e.g., at 254 nm).
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 Integrate the peak areas of the two enantiomers.

o Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R)
+ Area(S))] x 100.

Applications in Research and Drug Development

The primary utility of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol stems from its rigid chiral
scaffold, making it a powerful tool in asymmetric synthesis.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral
substrate to direct a stereoselective reaction. After the desired stereocenter is created, the
auxiliary is removed and can often be recovered. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is
frequently used to form chiral oxazolidinones, which can then direct stereoselective alkylation
or aldol reactions.[11]

Below is a diagram illustrating the general workflow of using this compound as a chiral
auxiliary.
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Asymmetric Synthesis Workflow

Recycle

Click to download full resolution via product page

General workflow for using (1R,2S)-(-)-2-Amino-1,2-diphenylethanol as a chiral auxiliary.

Precursor to Chiral Ligands and Catalysts

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used to synthesize chiral ligands for
asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment
that directs the stereochemical outcome of a catalytic reaction. This approach is highly efficient
as only a small amount of the chiral catalyst is needed to produce a large quantity of the

enantiomerically pure product.
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Biological Activity and Drug Discovery

While primarily used as a synthetic tool, the structural motif of 2-amino-1,2-diphenylethanol

has been explored for its biological activity.

o NMDA Receptor Affinity: Derivatives of 1,2-diphenylethylamine have been shown to have an
affinity for the N-methyl-D-aspartate (NMDA) receptor, an important target in neuroscience.
[12] However, specific binding data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol itself is not
extensively reported.

o HDACS3 Inhibitor Scaffolding: More significantly, derivatives of 2-amino-1,2-diphenylethanol
have been used to create potent and selective inhibitors of Histone Deacetylase 3 (HDACS3).
[13] HDACSs are key epigenetic regulators and are important targets in cancer therapy. The
chiral oxazoline cap, derived from the amino alcohol, plays a crucial role in the inhibitor's

potency and selectivity.[13]

The logical relationship for the development of these HDAC3 inhibitors is shown below.
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HDACS3 Inhibitor Development Logic
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Logic diagram for the development of HDACS inhibitors using a chiral oxazoline cap.

Safety and Handling

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is considered hazardous. It is crucial to handle this
chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[2]

e Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after
handling), P280 (Wear protective gloves/eye protection/face protection).[2]
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o Storage: Store at room temperature in a dry, well-sealed container.

Conclusion

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block for modern
asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an
essential tool for the synthesis of complex, enantiomerically pure molecules in the
pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its
properties and handling is paramount for its safe and effective use in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-
diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215729#1r-2s-2-amino-1-2-diphenylethanol-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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